Cas no 170654-21-4 (3-tert-butyl-1-methylpiperazine)

3-tert-Butyl-1-methylpiperazine is a substituted piperazine derivative characterized by its tert-butyl and methyl functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its sterically hindered structure, which can influence reactivity and selectivity in chemical transformations. The tert-butyl group enhances steric bulk, potentially improving stability and modulating interactions in catalytic or binding applications. Its methyl substitution at the nitrogen position further modifies electronic and steric properties, making it a versatile intermediate for the development of specialized ligands or bioactive molecules. The compound’s well-defined structure and functional group arrangement make it suitable for exploratory studies in medicinal chemistry and material science.
3-tert-butyl-1-methylpiperazine structure
170654-21-4 structure
Product Name:3-tert-butyl-1-methylpiperazine
CAS No:170654-21-4
MF:C9H20N2
MW:156.268502235413
MDL:MFCD20391444
CID:905300
PubChem ID:45099455
Update Time:2025-06-10

3-tert-butyl-1-methylpiperazine Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 3-(1,1-dimethylethyl)-1-methyl- (9CI)
    • 3-TERT-BUTYL-1-METHYLPIPERAZINE
    • AKOS013603158
    • EN300-2935208
    • 3-(tert-Butyl)-1-methylpiperazine
    • DTXSID00667894
    • DB-288732
    • SCHEMBL13859624
    • Piperazine, 3-(1,1-dimethylethyl)-1-methyl-
    • 170654-21-4
    • 3-tert-butyl-1-methylpiperazine
    • MDL: MFCD20391444
    • Inchi: 1S/C9H20N2/c1-9(2,3)8-7-11(4)6-5-10-8/h8,10H,5-7H2,1-4H3
    • InChI Key: JUYGOAGUPDFXFA-UHFFFAOYSA-N
    • SMILES: N1CCN(C)CC1C(C)(C)C

Computed Properties

  • Exact Mass: 156.1628
  • Monoisotopic Mass: 156.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.4
  • Topological Polar Surface Area: 15.3Ų

Experimental Properties

  • PSA: 15.27

3-tert-butyl-1-methylpiperazine Pricemore >>

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Additional information on 3-tert-butyl-1-methylpiperazine

Recent Advances in the Study of 3-tert-butyl-1-methylpiperazine (CAS: 170654-21-4) in Chemical Biology and Pharmaceutical Research

3-tert-butyl-1-methylpiperazine (CAS: 170654-21-4) is a piperazine derivative that has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This compound, characterized by its unique structural features, has been explored for its potential as a building block in medicinal chemistry, particularly in the design of novel therapeutic agents targeting various diseases. Recent studies have highlighted its role in modulating biological pathways, making it a promising candidate for further investigation.

One of the key areas of interest is the compound's potential as a scaffold for the development of kinase inhibitors. Kinases play a critical role in cellular signaling and are often implicated in diseases such as cancer and inflammatory disorders. Researchers have synthesized derivatives of 3-tert-butyl-1-methylpiperazine and evaluated their inhibitory activity against a range of kinases. Preliminary results indicate that certain derivatives exhibit potent and selective inhibition, suggesting their potential as lead compounds for further optimization.

In addition to its applications in kinase inhibition, 3-tert-butyl-1-methylpiperazine has also been investigated for its role in the synthesis of bioactive molecules. Recent studies have demonstrated its utility as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds with high yields. This has significant implications for the pharmaceutical industry, where the demand for chiral drugs continues to grow. The compound's ability to facilitate stereoselective reactions makes it a valuable tool in synthetic chemistry.

Another promising avenue of research involves the use of 3-tert-butyl-1-methylpiperazine in the development of central nervous system (CNS) therapeutics. Its structural similarity to known neuromodulators has prompted investigations into its potential as a ligand for neurotransmitter receptors. Early-stage studies have shown that the compound can interact with specific receptor subtypes, modulating their activity in vitro. These findings open up new possibilities for the treatment of neurological and psychiatric disorders, although further in vivo studies are needed to validate these effects.

Despite these promising developments, challenges remain in the optimization of 3-tert-butyl-1-methylpiperazine-based compounds. Issues such as bioavailability, metabolic stability, and toxicity need to be addressed to ensure their suitability for clinical use. Recent advancements in computational chemistry and structure-activity relationship (SAR) studies have provided valuable insights into the structural modifications required to enhance the pharmacological properties of these compounds. Collaborative efforts between academic and industrial researchers are expected to accelerate progress in this area.

In conclusion, 3-tert-butyl-1-methylpiperazine (CAS: 170654-21-4) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications in kinase inhibition, asymmetric synthesis, and CNS therapeutics highlight its potential to contribute to the development of novel therapeutic agents. Continued research and optimization efforts will be essential to fully realize its potential and translate these findings into clinically viable treatments. The compound's unique properties and broad applicability make it a valuable subject of ongoing investigation in the field.

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